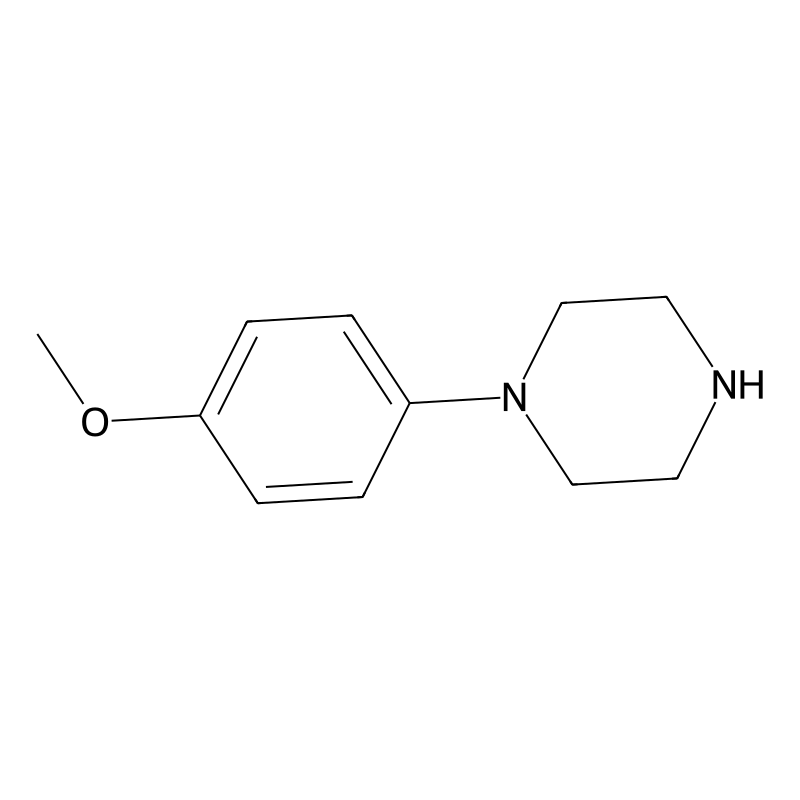

1-(4-Methoxyphenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuropharmacological studies:

MPP has been used in scientific research to investigate its effects on various neurotransmitter systems, particularly serotonin and dopamine. Studies have explored its potential role in understanding and treating neurological disorders like depression, anxiety, and Parkinson's disease. [Source: Cayman Chemical()]

Mechanism of action investigations:

Research involving MPP aims to elucidate its mechanism of action at the molecular level. Studies have explored its interactions with specific receptors and transporters in the brain, attempting to understand how it produces its effects. [Source: Sigma-Aldrich()]

Pharmacological and toxicological profiling:

MPP has been used in research to characterize its pharmacological and toxicological properties. This includes studies on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for inducing toxicity in various biological systems. [Source: PubChem()]

Comparison with other psychoactive substances:

Research involving MPP sometimes compares its effects to those of established psychoactive substances like amphetamine or MDMA (3,4-methylenedioxymethamphetamine). This helps scientists understand the relative potency, mechanism of action, and potential risks associated with MPP. [Source: Cayman Chemical()]

1-(4-Methoxyphenyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. Its molecular formula is C₁₁H₁₆N₂O, and it has a molecular weight of approximately 192.26 g/mol. The compound features a piperazine ring substituted with a para-methoxyphenyl group, contributing to its unique chemical properties. It is often encountered in both academic research and the pharmaceutical industry due to its psychoactive properties and potential applications in medicinal chemistry .

- Alkylation: The nitrogen atoms in the piperazine ring can be alkylated to form quaternary ammonium salts.

- Hydrochloride Formation: The compound can react with hydrochloric acid to form 1-(4-Methoxyphenyl)piperazine dihydrochloride, enhancing its solubility in water .

- Oxidation: Under certain conditions, it may be oxidized to form N-oxide derivatives.

These reactions are crucial for synthesizing various derivatives that may exhibit different biological activities.

1-(4-Methoxyphenyl)piperazine has demonstrated significant biological activity, particularly as a psychoactive agent. It is known to act as a stimulant and has been associated with euphoric effects similar to those produced by amphetamines. This compound has been reported to inhibit the reuptake of monoamine neurotransmitters, which is a mechanism shared with many recreational drugs . Additionally, it exhibits nonselective serotonin receptor agonist properties, contributing to its psychoactive effects .

The synthesis of 1-(4-Methoxyphenyl)piperazine typically involves:

- Formation of the Piperazine Ring: Starting from 1,4-dichlorobutane or similar precursors, the piperazine ring can be formed through nucleophilic substitution reactions.

- Substitution Reaction: The para-methoxyphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions using appropriate reagents such as methoxybenzene and a suitable coupling agent.

- Purification: The crude product is usually purified through recrystallization or chromatography techniques to obtain the desired purity level .

1-(4-Methoxyphenyl)piperazine has several applications:

- Pharmaceutical Research: It serves as a lead compound for developing new psychoactive medications.

- Recreational Use: Due to its stimulant properties, it has been used in "party pills" and other recreational substances .

- Chemical Probes: It is utilized in research as a chemical probe for studying serotonin receptor interactions.

Studies have shown that 1-(4-Methoxyphenyl)piperazine interacts with various neurotransmitter systems:

- Serotonin System: It acts as a nonselective agonist at serotonin receptors, influencing mood and perception.

- Dopamine System: Its stimulant effects suggest potential interactions with dopamine pathways, although these effects are less pronounced compared to traditional stimulants like amphetamines .

Research continues into its pharmacokinetics and potential therapeutic applications.

Several compounds share structural similarities with 1-(4-Methoxyphenyl)piperazine. Here are some notable examples:

While these compounds share structural similarities, 1-(4-Methoxyphenyl)piperazine is unique due to its specific balance of stimulant and anxiolytic properties, making it a subject of interest in both recreational and medicinal contexts.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Boursalian et al. Charge-transfer-directed radical substitution enables para-selective C-H functionalization. Nature Chemistry, doi: 10.1038/nchem.2529, published online 6 June 2016